2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide
Description
Properties
CAS No. |
618443-75-7 |
|---|---|
Molecular Formula |
C17H13Cl2N3O3 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-25-12-4-2-3-11(7-12)21-15(23)8-22-9-20-16-13(17(22)24)5-10(18)6-14(16)19/h2-7,9H,8H2,1H3,(H,21,23) |
InChI Key |
SXINBTUNNFRHAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Biological Activity
2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic compound belonging to the quinazoline family, which has garnered interest for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H14Cl2N2O2 |
| Molecular Weight | 366.2 g/mol |
| CAS Number | 618443-66-6 |
| IUPAC Name | 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide |
Synthesis
The synthesis of 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves several steps:
- Formation of the Quinazoline Core : The quinazoline structure is synthesized from anthranilic acid derivatives.
- Chlorination : Chlorine atoms are introduced at the 6 and 8 positions using chlorinating agents like phosphorus pentachloride.
- Acetamide Formation : The acetamide group is added through acylation reactions with acetic anhydride.
- Methoxyphenyl Substitution : The final step involves substituting the acetamide with a methoxyphenyl group via nucleophilic aromatic substitution.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of related compounds against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results showed that compounds with similar structures had IC50 values ranging from 29 μM to over 90 μM, indicating varying degrees of effectiveness in inhibiting cell viability .
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| Compound A | 73 ± 3 | 29 ± 2.9 |
| Compound B | 87 ± 3.5 | 77 ± 3.3 |
| Compound C | 86 ± 3.9 | 71 ± 3.6 |
The presence of halogen substituents (like chlorine) has been associated with enhanced lipophilicity and biological activity, potentially increasing the compound's interaction with cellular targets .
The mechanism by which quinazoline derivatives exert their biological effects often involves:
- Enzyme Inhibition : Many quinazolines act as enzyme inhibitors, blocking pathways critical for cancer cell proliferation.
- Induction of Apoptosis : They may trigger programmed cell death in cancer cells through various signaling pathways.
- Antimicrobial Effects : Some studies suggest that these compounds also possess antimicrobial properties, making them potential candidates for treating infections alongside cancer .
Case Studies
- Cytotoxicity Evaluation in Cancer Cells : A study demonstrated that compounds similar to 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide showed significant cytotoxicity against HeLa cells with an observed IC50 value considerably lower than standard chemotherapeutic agents like paclitaxel .
- Anti-inflammatory Potential : Another investigation into related quinazoline compounds revealed promising anti-inflammatory activity through inhibition of COX enzymes, which are critical in inflammatory processes .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable biological activities, including:
- Antitumor Activity : Preliminary studies have suggested that derivatives of quinazoline compounds can inhibit cancer cell proliferation. The presence of dichloro groups may enhance this activity by increasing lipophilicity and facilitating cell membrane penetration.
- Antimicrobial Properties : Similar quinazoline derivatives have been evaluated for their antimicrobial effects against various bacterial strains. The structural modifications in 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide may provide enhanced potency compared to less substituted analogs.
- Enzyme Inhibition : Studies on related compounds have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is significant for treating cognitive disorders. Molecular docking studies suggest that the compound may interact favorably with the active site of AChE .
Synthetic Methods
The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves several steps:
- Formation of the Quinazoline Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of dichloro groups and the acetamide moiety can be accomplished through electrophilic aromatic substitution or nucleophilic acyl substitution techniques.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry.
Case Study 1: Antitumor Activity
In a study evaluating various quinazoline derivatives, it was found that compounds with similar structural features to 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide exhibited IC50 values in the micromolar range against different cancer cell lines. The study highlighted the importance of substituents in modulating biological activity .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of quinazoline derivatives showed that those with dichloro substitutions had enhanced antibacterial activity against Gram-positive bacteria. The mechanism was attributed to increased membrane permeability due to lipophilicity.
Comparative Analysis Table
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-(6-Chloroquinazolin-4(3H)-one) | Structure | Antibacterial |
| 2-(6,8-Dichloroquinazolin-4(3H)-one) | Structure | Antitumor |
| 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide | Structure | Antitumor, Antimicrobial |
Comparison with Similar Compounds
Key Observations :
Anticancer and Anti-inflammatory Activity
- The target compound (referred to as 3-B2 in ) inhibits MMPs, crucial in rheumatoid arthritis and cancer metastasis. Its 3-methoxyphenyl group shows superior selectivity compared to analogs with bulkier substituents (e.g., 4-phenoxyphenyl in ) .
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () lacks quinazolinone features but shares acetamide-linked aromaticity, showing weaker MMP inhibition due to the absence of the dichloro-quinazolinone scaffold .
Antimicrobial Activity
- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () demonstrates potent antitubercular activity (MIC: 0.5 µg/mL) against Mycobacterium tuberculosis, attributed to the chloro-methyl synergy on the core . The target compound’s dichloro substitution may further enhance this effect, though specific data are lacking.
- Coumarin-acetamide hybrids () exhibit antioxidant activity surpassing ascorbic acid, but quinazolinones generally show weaker antioxidant properties due to reduced resonance stabilization .
Structure-Activity Relationship (SAR) Insights
- Electron-withdrawing groups (Cl, NO₂) at positions 6 and 8 enhance electrophilicity, improving enzyme inhibition (e.g., MMPs, InhA) .
- Methoxy groups on the N-substituent optimize solubility without compromising binding, as seen in the target compound versus phenyl or phenoxy analogs .
- Hydrophobic substituents (e.g., naphthalenyloxy in ) increase logP values but may reduce bioavailability due to poor aqueous solubility .
Preparation Methods
Cyclization Reaction
A mixture of 6,8-dichloroanthranilic acid (1.0 equiv) and acetic anhydride (3.0 equiv) is heated at 120°C for 6–8 hours in an inert atmosphere. The reaction forms 6,8-dichloro-4-oxoquinazolin-3(4H)-one through intramolecular cyclization, with the acetic anhydride acting as both a solvent and acylating agent. The crude product is purified via recrystallization from ethanol, yielding a white crystalline solid (typical yield: 75–85%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Solvent | Acetic anhydride |
| Reaction Time | 6–8 hours |
| Purification Method | Ethanol recrystallization |
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced at the 3-position of the quinazolinone core via a nucleophilic substitution reaction. This step requires N-(3-methoxyphenyl)-2-chloroacetamide , synthesized separately from 3-methoxyaniline and chloroacetyl chloride.
Synthesis of N-(3-Methoxyphenyl)-2-chloroacetamide
3-Methoxyaniline (1.0 equiv) is dissolved in dry dichloromethane and cooled to 0°C. Chloroacetyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to neutralize HCl. The mixture is stirred at room temperature for 4 hours, yielding N-(3-methoxyphenyl)-2-chloroacetamide as a pale-yellow solid after filtration (yield: 88–92%).
Coupling to the Quinazolinone Core
The quinazolinone intermediate (1.0 equiv) is dissolved in acetone with anhydrous potassium carbonate (1.2 equiv) and stirred for 30 minutes. N-(3-Methoxyphenyl)-2-chloroacetamide (1.1 equiv) is added, and the mixture is refluxed for 2–3 hours. The reaction proceeds via an SN2 mechanism, with the potassium carbonate facilitating deprotonation of the quinazolinone’s 3-position. The product precipitates upon cooling and is recrystallized from ethanol to afford the final compound (yield: 70–78%).
Optimized Conditions
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | Acetone |
| Temperature | Reflux (56–60°C) |
| Reaction Time | 2–3 hours |
| Purification Method | Ethanol recrystallization |
Analytical Characterization
The final product is validated using spectroscopic and chromatographic techniques:
Spectral Data
-
¹H NMR (300 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H, quinazolinone-H), 7.92 (d, J = 2.4 Hz, 1H, quinazolinone-H), 7.35–7.28 (m, 1H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 4.72 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃).
-
IR (KBr) : 1665 cm⁻¹ (C=O, quinazolinone), 1712 cm⁻¹ (C=O, acetamide), 1240 cm⁻¹ (C-O-C).
Purity and Yield
| Batch | Purity (HPLC) | Yield (%) |
|---|---|---|
| 1 | 98.2% | 75 |
| 2 | 98.5% | 77 |
| 3 | 98.0% | 72 |
Critical Factors Influencing Synthesis
Chloro Substituent Positioning
The 6,8-dichloro configuration on the quinazolinone ring necessitates precise control during the anthranilic acid chlorination step. Over-chlorination or isomerization can lead to byproducts, requiring rigorous temperature monitoring.
Solvent Selection
Acetone is preferred for the coupling reaction due to its ability to dissolve both the quinazolinone and chloroacetamide intermediates while stabilizing the transition state. Alternatives like DMF or THF result in lower yields due to side reactions.
Base Optimization
Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating the quinazolinone’s 3-position, ensuring efficient nucleophilic attack.
Comparative Analysis of Synthetic Routes
While the above method is standard, alternative approaches include:
-
Ultrasound-assisted synthesis : Reduces reaction time from 3 hours to 45 minutes but requires specialized equipment.
-
Microwave irradiation : Enhances yield to 85% but risks thermal degradation of the methoxyphenyl group.
Industrial-Scale Considerations
For bulk production (100g+), the process is adapted as follows:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide?
- Methodology : A typical route involves cyclization of anthranilic acid derivatives with aldehydes/ketones under acidic/basic conditions to form the quinazolinone core. Subsequent functionalization includes coupling with 3-methoxyphenylacetamide via nucleophilic substitution or condensation reactions. Key steps require optimization of solvents (e.g., DMF, dichloromethane), bases (e.g., K₂CO₃), and temperatures (room temp. to reflux) .
- Example : In analogous compounds, chloroacetylation intermediates are reacted with substituted anilines in acetone under reflux, followed by purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions (e.g., methoxy, chloro groups). For example, methoxy protons appear as singlets near δ 3.8 ppm .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI/APCI(+) modes detect [M+H]⁺ or [M+Na]⁺ ions) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1660–1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology :
- Antimicrobial Screening : Use disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates in the synthesis of this compound?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
- By-product Mitigation : Monitor reaction progress via TLC and employ scavengers (e.g., molecular sieves) to absorb water in condensation steps .
Q. How should researchers address contradictions in reported biological activity data for quinazolinone derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., chloro vs. methoxy groups) and correlate with bioassay results .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, incubation time) to minimize variability .
- Meta-Analysis : Compare data across peer-reviewed studies to identify trends (e.g., chloro-substituted derivatives show higher antimicrobial potency than methoxy analogs) .
Q. What strategies are effective for improving solubility and bioavailability?
- Methodology :
- Salt Formation : Prepare hydrochloride or sodium salts via acid/base reactions .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures in in vivo studies to maintain solubility .
Q. How can crystallography and computational modeling elucidate its mechanism of action?
- Methodology :
- X-ray Crystallography : Resolve 3D structure to identify hydrogen-bonding interactions (e.g., amide-NH⋯O=C quinazolinone motifs) .
- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina; validate with mutagenesis studies .
- MD Simulations : Analyze stability of ligand-target complexes in physiological conditions (e.g., 100 ns trajectories in GROMACS) .
Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
